molecular formula C₁₅H₁₉D₃O₅ B023056 Artemisinin-d3 CAS No. 176652-07-6

Artemisinin-d3

Cat. No. B023056
CAS RN: 176652-07-6
M. Wt: 285.35 g/mol
InChI Key: BLUAFEHZUWYNDE-OGUHANSASA-N
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Description

Artemisinin-d3 is the deuterium labeled Artemisinin . Artemisinin, a sesquiterpene lactone, is an anti-malarial agent isolated from the aerial parts of Artemisia annua L. plants . It inhibits the AKT signaling pathway by decreasing pAKT in a dose-dependent manner .


Synthesis Analysis

Amorpha-4,11-diene synthase (ADS) is a key enzyme in the artemisinin biosynthetic pathway . ADS promotes the first step of artemisinin synthesis by cyclizing faresyl pyrophosphate to synthesize the sesquiterpene product amorpha-4,11-diene .


Molecular Structure Analysis

Artemisinin and its derivatives are all sesquiterpene lactones containing an unusual peroxide bridge . This endoperoxide 1,2,4-trioxane ring is responsible for their antimalarial properties .


Chemical Reactions Analysis

A quantitative kinetic model for the photooxygenation of dihydroartemisinic acid (DHAA) to an hydroperoxide, the essential initial step of the partial synthesis to artemisinin, has been presented . The photooxygenation reactions were studied in a two-phase photo-flow reactor utilizing Taylor flow for enhanced mixing and fast gas-liquid mass transfer .


Physical And Chemical Properties Analysis

Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .

Scientific Research Applications

Anti-Parasitic Applications

Artemisinin-d3 and its derivatives have been extensively studied for their anti-parasitic properties. The majority of clinical research has shown rapid development in this area, with numerous trials indicating safety and efficacy . These studies are particularly prevalent in Asia and Africa, where parasitic diseases are more common.

Anti-Tumor Applications

Artemisinin-d3 has shown promising results in anti-tumor research, with several studies indicating its ability to inhibit tumor cell growth. It has been tested against various human tumor cell lines, including BGC-823, HepG-2, MCF-7, and HCT-116, showing significant inhibitory activity . The compound’s mechanism includes inducing apoptosis and triggering ferroptotic cell death .

Anti-Inflammatory Applications

Clinical trials have also explored the anti-inflammatory potential of Artemisinin-d3. Its derivatives have been found to exhibit therapeutic effects in treating inflammation, although the exact mechanisms are still being researched .

Dermatological Treatments

Artemisinin-d3 has been applied in dermatology, with clinical studies investigating its effects on skin diseases. Although this field has fewer studies compared to others, the existing research indicates potential therapeutic benefits .

Multi-Target Molecular Docking

Recent studies have designed bivalent ligands of Artemisinin-d3 to target multiple proteins associated with cancer. Molecular docking has validated the biological activity of these ligands, showing their ability to bind well with antitumor proteins like MMP-9 .

Mechanism of Action

Target of Action

Artemisinin-d3, like other artemisinin derivatives, primarily targets the AKT signaling pathway . It decreases pAKT in a dose-dependent manner . Artemisinin and its derivatives have also been found to regulate key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, and inflammation-related NF-κB and COX2 .

Mode of Action

Artemisinin-d3 interacts with its targets, leading to a decrease in cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also has neuroprotective effects . The precise mechanism of action remains controversial , but it is believed that the endoperoxide moiety in its structure plays a crucial role .

Biochemical Pathways

Artemisinin-d3 affects several biochemical pathways. It regulates apoptosis-related and inflammation-related pathways through key factors such as BAX, FASL, caspase-3, NF-κB, and COX2 . It also impacts the AKT signaling pathway . The downstream effects of these pathways include reduced cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis .

Pharmacokinetics

Auto-induction of metabolism of artemisinin has been observed, resulting in a significant increase in oral clearance following prolonged administration .

Result of Action

Artemisinin-d3 has broad-spectrum antitumor activities in vitro and in vivo . It reduces cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also attenuates insulin resistance and restores islet ß-cell function in Type 2 Diabetes Mellitus (T2DM), and has potential therapeutic effects on diabetic complications .

Action Environment

Artemisinin-d3, derived from the plant Artemisia annua, was originally used as an antimalarial treatment . The environment, including the presence of the malaria parasite and the patient’s health status, can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Artemisinin-d3 may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Recent clinical studies suggest that artemisinin and its derivatives may be safe and effective candidates for anti-tumor, anti-parasitic, anti-inflammatory, and dermatological drugs . More phase II/III clinical trials of artemisinin and its derivatives on antiviral effects are needed .

properties

IUPAC Name

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUAFEHZUWYNDE-OGUHANSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444833
Record name Artemisinin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176652-07-6
Record name Artemisinin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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